molecular formula C19H20FN3O3 B4247057 (2S)-1-acetyl-N-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]pyrrolidine-2-carboxamide

(2S)-1-acetyl-N-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]pyrrolidine-2-carboxamide

Cat. No.: B4247057
M. Wt: 357.4 g/mol
InChI Key: VRRKAUJWUUCSIA-INIZCTEOSA-N
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Description

(2S)-1-acetyl-N-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]pyrrolidine-2-carboxamide is a complex organic compound with a unique structure that combines a prolinamide backbone with a fluorophenoxy and pyridinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-acetyl-N-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]pyrrolidine-2-carboxamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and greener solvents.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-acetyl-N-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]pyrrolidine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The fluorine atom in the phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like molybdenum can be used.

    Reduction: Lithium aluminum hydride in anhydrous ether is a common reagent.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the phenoxy and pyridinyl groups.

    Reduction: Reduced forms of the carbonyl groups.

    Substitution: Substituted derivatives with various nucleophiles replacing the fluorine atom.

Scientific Research Applications

(2S)-1-acetyl-N-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]pyrrolidine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Biological Studies: It can be used to study the interactions of fluorinated compounds with biological systems.

Mechanism of Action

The mechanism of action of (2S)-1-acetyl-N-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy and pyridinyl groups can interact with the active sites of these targets, leading to inhibition or activation of their functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-1-acetyl-N-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]pyrrolidine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorophenoxy and pyridinyl groups makes it a versatile compound for various applications.

Properties

IUPAC Name

(2S)-1-acetyl-N-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O3/c1-13(24)23-11-5-8-16(23)18(25)22-12-14-6-4-10-21-19(14)26-17-9-3-2-7-15(17)20/h2-4,6-7,9-10,16H,5,8,11-12H2,1H3,(H,22,25)/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRRKAUJWUUCSIA-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC1C(=O)NCC2=C(N=CC=C2)OC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCC[C@H]1C(=O)NCC2=C(N=CC=C2)OC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2S)-1-acetyl-N-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]pyrrolidine-2-carboxamide
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(2S)-1-acetyl-N-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]pyrrolidine-2-carboxamide
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(2S)-1-acetyl-N-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]pyrrolidine-2-carboxamide

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